![molecular formula C26H22N4O3S B2979037 N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536706-72-6](/img/structure/B2979037.png)
N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a colorless sheet-shaped crystal suitable for X-ray diffraction .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxy acid protected by N2 .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple functional groups including a benzyl group, a methoxyphenyl group, and a pyrimido[5,4-b]indol-2-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The initial reaction involves the formation of a benzyl group, followed by the addition of a methoxyphenyl group .Scientific Research Applications
Antimicrobial Activity
N-substituted benzimidazole derivatives, including compounds related to N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide, have been systematically analyzed for their antimicrobial properties. For instance, certain derivatives have shown significant antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with some being 6 fold more potent compared to standard drugs like Sultamicillin (Chaudhari et al., 2020). Furthermore, novel structures derived from related compounds have displayed potent and selective activities against gastric pathogen Helicobacter pylori, demonstrating potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Anticancer Potential
Compounds with a similar structural framework have been synthesized as potential dual inhibitors of key enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One study highlighted the synthesis of analogues that showed potent dual inhibitory activity against these enzymes, indicating a promising avenue for anticancer drug development (Gangjee et al., 2008).
Enzyme Inhibition for Gastrointestinal Disorders
Related compounds have been explored for their ability to inhibit the (H+, K+)-ATPase enzyme, a key player in gastric acid secretion. This action provides a potential mechanism for treating gastrointestinal disorders, such as peptic ulcers, by reducing acid secretion (Kohl et al., 1992).
Antifolate Activity for Infectious Diseases
Research into the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates has shown that these compounds are effective dihydrofolate reductase (DHFR) inhibitors. They have potential as antitumor agents and for treating infections caused by opportunistic pathogens in immunocompromised patients (Gangjee et al., 2007).
Development of Anti-Ulcer Medications
Benzimidazole derivatives have been synthesized and tested for anti-ulcer activity, showing promise as therapeutic agents for treating ulcers by potentially inhibiting gastric acid secretion or protecting the stomach lining (Madala, 2017).
properties
IUPAC Name |
N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-33-19-11-7-10-18(14-19)30-25(32)24-23(20-12-5-6-13-21(20)28-24)29-26(30)34-16-22(31)27-15-17-8-3-2-4-9-17/h2-14,28H,15-16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCSEPLIMCLIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.